REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:9])[CH:8]=1)[NH2:5].[CH:10]1[CH:15]=[CH:14][C:13]([O:16][C:17](OC2C=CC=CC=2)=[N:18][C:19]#[N:20])=[CH:12][CH:11]=1.C(N(CC)CC)C>ClCCl>[C:19]([NH:18][C:17](=[N:5][C:4]1[CH:3]=[C:2]([Cl:1])[CH:8]=[C:7]([Cl:9])[CH:6]=1)[O:16][C:13]1[CH:14]=[CH:15][CH:10]=[CH:11][CH:12]=1)#[N:20]
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Name
|
|
Quantity
|
1.79 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=C(C1)Cl
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Name
|
|
Quantity
|
2.38 g
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Type
|
reactant
|
Smiles
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C1=CC=C(C=C1)OC(=NC#N)OC2=CC=CC=C2
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Name
|
|
Quantity
|
1.53 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred under nitrogen for 65 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
After concentration the residue
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Type
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STIRRING
|
Details
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was stirred with water
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Type
|
CUSTOM
|
Details
|
the water was decanted
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Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Type
|
STIRRING
|
Details
|
The residue was stirred with toluene
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Type
|
FILTRATION
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Details
|
the solid was collected by filtration
|
Reaction Time |
65 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)NC(OC1=CC=CC=C1)=NC1=CC(=CC(=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.04 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |